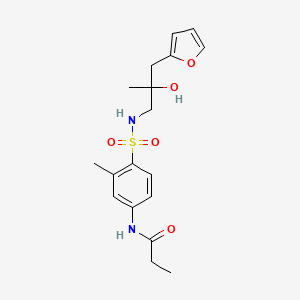

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide

Description

Properties

IUPAC Name |

N-[4-[[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]sulfamoyl]-3-methylphenyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-4-17(21)20-14-7-8-16(13(2)10-14)26(23,24)19-12-18(3,22)11-15-6-5-9-25-15/h5-10,19,22H,4,11-12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOUZNWZBXXIMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C)(CC2=CC=CO2)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

Introduction of the Sulfamoyl Group: This step involves the reaction of the furan derivative with a sulfonamide, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfamoyl linkage.

Attachment of the Propionamide Moiety: The final step involves the acylation of the intermediate compound with propionic anhydride or propionyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.

Reduction: The sulfamoyl group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

Oxidation: Furanones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s potential biological activity makes it a candidate for drug development. Its structure suggests it could interact with biological targets such as enzymes or receptors, potentially leading to the discovery of new therapeutic agents.

Industry

In the material science industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in the molecule.

Mechanism of Action

The mechanism by which N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity through binding interactions. The furan ring and sulfamoyl group could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including sulfamoyl derivatives, furan-containing compounds, and propionamide/sulfonamide-based therapeutics. Below is a detailed comparison based on the evidence:

Sulfamoyl-Containing Antifungal Agents

- LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

- Structural Similarities : Contains a sulfamoyl group and a furan-2-yl heterocycle.

- Key Differences : LMM11 incorporates a 1,3,4-oxadiazole ring and a benzamide group, whereas the target compound has a propionamide and a hydroxy-2-methylpropyl chain.

- Activity : Exhibits antifungal activity against Candida albicans via thioredoxin reductase inhibition .

- Implications : The sulfamoyl group and furan moiety may enhance binding to fungal targets, but the oxadiazole in LMM11 likely improves metabolic stability compared to the target’s alkyl chain.

Furan-Based Hydroxamic Acids

- N-Phenyl-2-furohydroxamic acid (Compound 11 in ) Structural Similarities: Shares a furan ring and an amide group. Key Differences: Contains a hydroxamic acid (-CONHOH) group instead of a sulfamoyl bridge. Activity: Hydroxamic acids are known for metal chelation (e.g., histone deacetylase inhibition), suggesting divergent mechanisms compared to sulfamoyl-based compounds .

Sulfonamide/Propionamide Derivatives

- N-[4-(5-Methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt ()

- Structural Similarities : Features a sulfonamide (SO₂-NH) group and propionamide.

- Key Differences : Incorporates an isoxazole ring instead of a furan and lacks the hydroxy-2-methylpropyl chain.

- Implications : The sodium salt form may enhance solubility, while the isoxazole could influence bioavailability via π-π stacking interactions .

Structural and Functional Analysis

Table 1: Key Structural and Functional Comparisons

Key Observations :

Sulfamoyl vs.

Furan vs. Oxadiazole/Isoxazole : Furan’s electron-rich aromatic system may facilitate π-stacking, while oxadiazole/isoxazole rings enhance rigidity and metabolic resistance .

Propionamide Role : The propionamide group in the target compound and ’s derivative may improve solubility compared to benzamide derivatives like LMM11 .

Biological Activity

N-(4-(N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound notable for its unique structural features, including a furan ring, a sulfonamide group, and an acetamide moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Furan Ring : Contributes to the compound's reactivity and potential biological interactions.

- Sulfonamide Group : Known for its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), disrupting folic acid synthesis.

- Acetamide Group : Enhances solubility and bioavailability.

The primary mechanism of action for this compound is through enzyme inhibition . The sulfonamide group competes with PABA for binding to the enzyme dihydropteroate synthase, crucial in bacterial folate synthesis. This inhibition leads to a decrease in nucleotide synthesis, ultimately resulting in bacterial cell death.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effective inhibition against various strains of bacteria, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cell lines through the following mechanisms:

- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on the efficacy of this compound against multi-drug resistant bacterial strains demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study utilized both broth microdilution and agar diffusion methods to confirm results.

-

Case Study on Anticancer Properties :

- In vitro analysis using human breast cancer cell lines revealed that treatment with this compound led to a 50% reduction in cell viability at concentrations of 20 µg/mL after 48 hours.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.